molecular formula C7H7ClFNO B567915 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol CAS No. 1374652-03-5

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

Cat. No.: B567915
CAS No.: 1374652-03-5
M. Wt: 175.587
InChI Key: YGCRMEIXUOTDNH-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethanol group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-fluoropyridine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the ethanol group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to the formation of different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products:

    Oxidation: 1-(5-Chloro-3-fluoropyridin-2-YL)acetaldehyde or 1-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

    Reduction: 1-(3-Fluoropyridin-2-YL)ethanol or 1-(5-Chloropyridin-2-YL)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Chloro-3-fluoropyridin-2-YL)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    1-(3-Chloro-5-fluoropyridin-2-YL)ethanol: Similar structure but with different positions of the chloro and fluoro substituents.

    1-(5-Chloro-2-fluoropyridin-3-YL)ethanol: Similar structure but with different positions of the chloro and fluoro substituents.

Uniqueness: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the ethanol group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCRMEIXUOTDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857411
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-03-5
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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